REACTION_CXSMILES
|
[CH2:1]([NH2:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].C(Cl)Cl.[O-]Cl.[Na+].[C:16](=S)=[S:17]>O>[CH2:1]([N:7]=[C:16]=[S:17])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
9.71 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)N
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 mL
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Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
20 °C
|
Type
|
CUSTOM
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Details
|
After stirring 16 hours at 20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
is added over 1 hour and 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
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Details
|
(temperature is maintained at 8° C. or less)
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture is extracted three times with CH2Cl2 (total volume of combined CH2Cl2 extracts is 600 ml)
|
Type
|
EXTRACTION
|
Details
|
The CH2Cl2 extract
|
Type
|
WASH
|
Details
|
is washed with 2×100 ml of H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CO1)N=C=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |